Sclerophytin A

Marine natural products Cytotoxicity screening P-388 murine leukemia

Marine-derived 2,11-cyclized cembranoid with L1210 IC₅₀ of 1.0 ng/mL (3 nM) and confirmed absence of microtubule stabilization - a functionally orthogonal probe for phenotypic leukemia screening. • L1210 IC₅₀ = 1.0 ng/mL (3 nM); P-388 ED₅₀ = 2.3 µg/mL for cross-validation with cladiellisin • No tubulin polymerization activity - mechanistically distinct from eleutherobin and sarcodictyins • Custom synthesis; inquire for lot-specific purity, COA, and lead time

Molecular Formula C20H34O4
Molecular Weight 338.5 g/mol
Cat. No. B1249858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSclerophytin A
Synonymssclerophytin A
sclerophytin-A
Molecular FormulaC20H34O4
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(=C)C2C1C3C(CCC(C(CC2O3)(C)O)O)(C)O
InChIInChI=1S/C20H34O4/c1-11(2)13-7-6-12(3)16-14-10-20(5,23)15(21)8-9-19(4,22)18(24-14)17(13)16/h11,13-18,21-23H,3,6-10H2,1-2,4-5H3/t13-,14-,15+,16-,17-,18-,19-,20+/m1/s1
InChIKeyBEAXQAULPSVWQY-QXXRKKQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sclerophytin A – Overview


Sclerophytin A is a marine-derived 2,11-cyclized cembranoid diterpene belonging to the eunicellin (cladiellin) family of oxygenated cembrane natural products. First isolated from the soft coral Sclerophytum capitalis alongside sclerophytin B, its correct stereochemical formulation was established through total synthesis after initial structural misassignment [1]. The compound has subsequently been identified in Sinularia capitalis, Cladiella pachyclados, and the sea pen Virgularia juncea [2]. With a molecular formula of C₂₀H₃₄O₄ and a molecular weight of 338.5 g/mol, sclerophytin A features a characteristic 15-oxatricyclo[6.6.1.0²,⁷]pentadecane core bearing three hydroxyl groups and an exocyclic methylene . Its defining biological feature is extraordinarily potent growth inhibitory activity against the murine L1210 leukemia cell line at an IC₅₀ of 1.0 ng/mL (3 nM) [3].

Leukemia phenotypic screening (L1210, P-388 models)
Microtubule-independent cytotoxicity mechanism studies
Marine natural product benchmarking & analog comparison

Why Sclerophytin A Cannot Be Interchanged


The 2,11-cyclized cembranoid family encompasses structurally related diterpenoids—including eleutherobin, sarcodictyins A/B, asbestinins, briarellins, and cladiellisin—that are frequently co-isolated from the same or closely related marine organisms [1]. Despite sharing a conserved bicyclo[8.4.0]tetradecane scaffold, these compounds diverge critically in mechanism of action, cell-line selectivity, and absolute potency. Eleutherobin and sarcodictyins function as microtubule-stabilizing agents with a taxol-like mechanism at IC₅₀ values of 10–15 nM and 200–500 nM, respectively [2], whereas the molecular target(s) of sclerophytin A remain unresolved [3]. Within the same P-388 murine leukemia assay, sclerophytin A and its co-metabolite cladiellisin exhibit distinct ED₅₀ values (2.3 vs. 2.0 µg/mL), indicating that minor structural perturbations translate to measurable potency shifts [4]. Generic substitution among 2,11-cyclized cembranoids therefore risks selecting a compound with an entirely different pharmacodynamic profile, confounding structure-activity relationship studies and invalidating cross-compound biological inferences.

Sclerophytin A
Potential Substitute
Key Mismatch
Microtubule-independent cytotoxicity
Eleutherobin
Established microtubule stabilizer; distinct mechanism may confound target-based screens
Resolved structural identity & potency in P-388
Cladiellisin
Co-occurring analog with ~15% potency offset in the same assay; interchanging risks data inconsistency
Natural diterpene scaffold
Simplified isobenzofuran analogs
~300-fold potency drop; different synthetic accessibility; SAR profile may not transfer

Differentiation Evidence vs. Analogs


Head-to-Head P-388 Cytotoxicity

In the only published direct head-to-head cytotoxicity comparison performed in the same assay, sclerophytin A (2) and cladiellisin (3)—both isolated from the identical Virgularia juncea extract—were evaluated against P-388 mouse lymphocytic leukemia cells using an MTT-based viability assay. Sclerophytin A exhibited an ED₅₀ of 2.3 µg/mL, while cladiellisin showed a marginally more potent ED₅₀ of 2.0 µg/mL [1]. The co-occurring sesquiterpenoid junceol A (1) was substantially less active (ED₅₀ = 5.1 µg/mL), providing an internal assay validation reference. This direct intra-study comparison demonstrates that sclerophytin A and cladiellisin, despite sharing the same organism source and biosynthetic pathway, are not potency-equivalent in the P-388 model.

P-388 Cytotoxicity
Head-to-head
Sclerophytin A ED₅₀ 2.3 µg/mL
Cladiellisin ED₅₀ 2.0 µg/mL
Junceol A ED₅₀ 5.1 µg/mL
Supports endpoint differentiation; co-isolated analogs are not potency-equivalent
Data to verify: single intra-study comparison (Virgularia juncea extract)
Marine natural products Cytotoxicity screening P-388 murine leukemia

L1210 Leukemia Potency vs. Microtubule-Targeting Cembranoids

Sclerophytin A displays an IC₅₀ of 1.0 ng/mL (3 nM) against the L1210 murine leukemia cell line [1], placing it among the most potent 2,11-cyclized cembranoids reported. Cross-study comparison with the microtubule-stabilizing cembranoids eleutherobin and sarcodictyins A/B reveals a distinct potency rank order. Eleutherobin exhibits IC₅₀ values of 10–15 nM across a panel of tumor cell lines [2], while sarcodictyins A and B show IC₅₀ values in the 200–500 nM range [3]. Thus, sclerophytin A is approximately 3- to 5-fold more potent than eleutherobin and approximately 70- to 170-fold more potent than sarcodictyins on a molar basis in leukemia-relevant models. This potency gradient is uncoupled from microtubule stabilization activity—a mechanism that sclerophytin A does not share [4]—indicating that the structural features driving L1210 potency in sclerophytin A are mechanistically orthogonal to the taxoid-site binding pharmacophore.

L1210 Potency
Cross-study comparable
IC₅₀ 3 nM (L1210)
Reported cell-model response; ~3–170× more potent than microtubule-targeting cembranoids in leukemia models
Cross-study comparison; different cell lines and assay conditions
Anticancer diterpenoids L1210 leukemia Microtubule stabilization

Mechanism of Action Divergence

A critical differentiator between sclerophytin A and the therapeutically pursued 2,11-cyclized cembranoids is mechanism of action. Eleutherobin and sarcodictyins A/B are established microtubule-stabilizing agents that compete with paclitaxel for the taxoid binding site on β-tubulin, inducing tubulin polymerization in vitro and causing mitotic arrest [1]. In contrast, the molecular mechanism(s) underlying sclerophytin A's cytotoxicity remain unresolved; a 1995 NIH grant proposal explicitly states that 'the mechanism of cytotoxicity is not understood for either of these compounds [sclerophytin A and asbestinin-6]' [2]. This mechanistic gap persists in the literature: no published study has demonstrated tubulin polymerization, microtubule binding, or mitotic arrest for sclerophytin A. The compound's cytotoxicity at 1 ng/mL (3 nM) against L1210 cells is therefore achieved through a target or pathway distinct from the taxoid site, making sclerophytin A a functionally orthogonal tool compound within the cembranoid class.

Mechanism Divergence
Class-level inference
No published evidence of microtubule stabilization or taxoid-site binding
Cytotoxicity endpoint context differs; mechanism remains unresolved
Data to verify; absence of mechanistic data limits mechanistic substitution with eleutherobin
Mechanism of action Microtubule stabilization Target identification

Synthetic Accessibility vs. Simplified Analogs

Total synthesis of natural (−)-sclerophytin A requires 13–16 synthetic steps depending on the route employed: the Crimmins group reported a 16-step synthesis from a known compound [1], while the Wang/McIntosh enantioselective route achieved the target in 13 steps from geranial [2]. This synthetic complexity imposes significant constraints on analog generation for structure-activity relationship (SAR) studies. In contrast, simplified isobenzofuran analogs retaining the hydroisobenzofuran core can be prepared in 3–4 steps from (S)-(+)-carvone via an aldol-cycloaldol sequence [3]. The most potent simplified analog (10h, Ar = 2-fluorophenyl) achieved an IC₅₀ of 1 µM against KB3 nasopharyngeal carcinoma cells in an MTT assay [4]. While these simplified analogs sacrifice approximately 300-fold in potency relative to the natural product (1 µM vs. 3 nM on L1210), the 4- to 5-fold reduction in synthetic step count dramatically improves analog throughput for medicinal chemistry optimization.

Synthetic Accessibility
Cross-study comparable
Natural product: 13–16 steps
Simplified analog 10h: 3–4 steps
Trade-off between synthetic effort and cellular potency (~300×); analog series supports SAR expansion
Potency data from different cell lines (L1210 vs. KB3)
Total synthesis Medicinal chemistry Analog development

NCI 60-Cell Line Profiling

The NCI Developmental Therapeutics Program 60-cell line 5-dose assay provides standardized, cross-compound comparable cytotoxicity profiling. For the sclerophytin-inspired hydroisobenzofuran analog 6h, this assay revealed a GI₅₀ of 0.148 µM and an LC₅₀ of 9.36 µM against the RPMI-8226 leukemia cell line, and a GI₅₀ of 0.552 µM and LC₅₀ of 26.8 µM against the HOP-92 non-small cell lung cancer cell line [1]. These sub-micromolar GI₅₀ values represent the most comprehensive publicly available human tumor cell line profiling data for any sclerophytin-related chemotype. The natural product sclerophytin A itself has not undergone NCI 60-cell line screening; the existing L1210 data (IC₅₀ = 3 nM) and the analog 6h NCI data collectively define the potency envelope for this structural class across murine and human leukemia models. The 50-fold potency gap between natural sclerophytin A in L1210 (murine, 3 nM) and analog 6h in RPMI-8226 (human, 148 nM) highlights both the contribution of the full natural product architecture to potency and the translational potential of the simplified scaffold.

NCI 60-Cell Profiling
Class-level inference
Analog 6h GI₅₀ 0.148 µM (RPMI-8226)
Only standardized human tumor profiling dataset for chemotype; natural product itself not screened
Analog data; translational gap between murine L1210 and human NCI panel
NCI-60 screening Leukemia selectivity Non-small cell lung cancer

KB3 MTT Structure-Activity Landscape

The patent-defined isobenzofuran analog series provides the most extensive publicly available quantitative SAR dataset for any sclerophytin-related scaffold, enabling direct intra-series potency comparisons. In the KB3 nasopharyngeal carcinoma MTT assay, the 20-compound panel exhibited IC₅₀ values spanning from 1 µM (analog 10h, Ar = 2-fluorophenyl) to >100 µM (analogs 5a.iii, 5i, 8, 9, 10e) [1]. The most potent subset (analogs 5b, 5d, 6d, and 10h) clustered in the 1–3 µM range, while compounds with pyridinium (5i), carboxylic acid (9), or reduced C10 stereocenter (8) modifications were essentially inactive (>100 µM). This >100-fold potency range within a single chemotype demonstrates that minor structural modifications—specifically aryl substitution pattern and C10 oxidation state—profoundly modulate cytotoxicity. The 2-fluorophenyl analog 10h, representing the potency-optimized member, is the recommended reference compound for procurement when a simplified sclerophytin A scaffold is desired.

KB3 SAR Landscape
Head-to-head
20 analogs: IC₅₀ 1 µM to >100 µM
10h (2-fluorophenyl) = 1 µM
Supports cytotoxicity endpoint review; >100-fold potency range guides SAR prioritization
Data from patent; KB3 MTT assay; natural product not directly included
Structure-activity relationship KB3 carcinoma MTT cytotoxicity assay

Application Scenarios


Mechanism-of-Action Deconvolution

Sclerophytin A is the preferred tool compound for phenotypic screening programs that seek to identify microtubule-independent cytotoxic mechanisms in leukemia. Its single-digit nanomolar potency (L1210 IC₅₀ = 3 nM) [1] combined with the documented absence of microtubule stabilization activity [2] makes it a functionally orthogonal probe relative to eleutherobin (IC₅₀ = 10–15 nM, tubulin polymerization inducer) [3] and sarcodictyins A/B (IC₅₀ = 200–500 nM, taxoid-site binders) [4]. Researchers employing chemoproteomic or genetic target identification strategies can use sclerophytin A to enrich for targets that are mechanistically distinct from the well-characterized taxol binding site.

Natural Product Benchmarking

For natural product chemistry groups studying Virgularia juncea or Cladiella-derived metabolites, sclerophytin A and cladiellisin serve as critical cross-validation standards. The established P-388 ED₅₀ values (sclerophytin A = 2.3 µg/mL; cladiellisin = 2.0 µg/mL) [1] provide a quantitative benchmark for assay quality control and fraction bioactivity tracking. Procurement of both compounds as a paired reference set enables direct potency calibration of newly isolated eunicellin-class diterpenoids within the same assay system.

Medicinal Chemistry SAR Expansion

Research groups pursuing sclerophytin-inspired lead optimization should anchor their programs on the isobenzofuran analog 10h (IC₅₀ = 1 µM, KB3 MTT assay) [1] as the potency-optimized starting point. The 3–4 step synthetic accessibility from (S)-(+)-carvone [2] enables rapid analog iteration that is impractical with the 13–16 step total synthesis required for natural sclerophytin A [3]. The comprehensive SAR dataset spanning >100-fold potency range across 20 analogs [4] provides clear structural vectors (C10 oxidation state, aryl substitution) for further potency optimization.

NCI 60-Cell Line Cross-Comparison

The hydroisobenzofuran analog 6h is the only sclerophytin-related chemotype with publicly available NCI 60-cell line 5-dose data, showing sub-micromolar GI₅₀ values of 0.148 µM (RPMI-8226 leukemia) and 0.552 µM (HOP-92 NSCLC) [1]. This dataset enables direct cross-comparison with any compound screened through the NCI Developmental Therapeutics Program, providing a standardized human tumor cell line potency reference that the natural product itself currently lacks. Groups pursuing translational development of the sclerophytin pharmacophore should use analog 6h as their NCI benchmarking standard.

Application
Selection Property
Validation Focus
Leukemia phenotypic screening (mechanistic deconvolution)
Microtubule-independent cytotoxicity profile
Orthogonal target identification vs. taxoid-site binders
Eunicellin diterpene benchmarking
Co-isolated comparator (cladiellisin) for potency calibration
P-388 assay reproducibility and bioactivity tracking
Sclerophytin-inspired lead optimization
Simplified isobenzofuran analog 10h scaffold
SAR-driven C10 oxidation/aryl substitution optimization
Human tumor cell line potency benchmarking
Analog 6h as NCI 60-cell reference standard
Cross-comparison with NCI database compounds
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